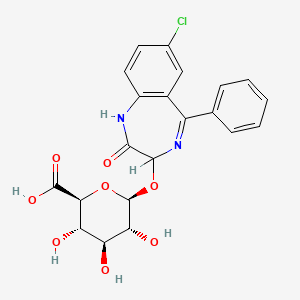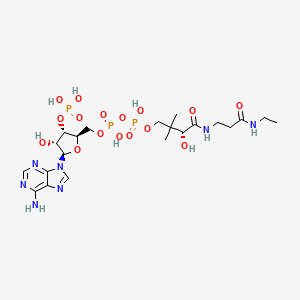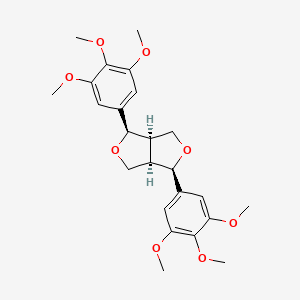
Aminoglycoside 66-40C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoglycoside 66-40C is a natural product found in Micromonospora inyonensis with data available.
Wissenschaftliche Forschungsanwendungen
Biomimetic Synthesis and Structural Refinement
Aminoglycoside 66-40C is a unique macrocyclic natural product synthesized biomimetically. It originates from a selective non-enzymatic macro-dimerization, a notable process in the context of its production by Micromonospora, the producer of the antibiotic sisomicin. This synthesis method established its structural complexity and origin (Hanessian & Maianti, 2010).
Structural and Kinetic Study of Self-Assembling Properties
Research on Aminoglycoside 66-40C revealed its unique property of forming a 16-membered macrocyclic bis-imine stable in aqueous solution. This self-assembly occurs from a self-selecting condensation of 6′-aldehyde monomers, demonstrating its distinctiveness among natural products (Hanessian, Maianti, Ly, & Deschênes-Simard, 2012).
Resistance Mechanisms in Bacteria
In a broader context of aminoglycosides, studies have identified resistance mechanisms in bacteria, such as the methylation of 16S rRNA by specific methyltransferases, which confer resistance to this class of antibiotics. This research is crucial for understanding bacterial resistance to aminoglycosides, including Aminoglycoside 66-40C (Galimand, Schmitt, Panvert, Desmolaize, Douthwaite, Mechulam, & Courvalin, 2011).
Development of Aminoglycoside-Based Biomaterials
Recent advancements include the development of aminoglycoside-based biomaterials for various applications. These biomaterials, constructed using aminoglycosides as building blocks, showcase potential in antibacterial and gene delivery applications. This represents a novel direction in the utilization of aminoglycosides like Aminoglycoside 66-40C (Hu, Yang, Cheng, Li, & Cheng, 2021).
Interactions with the Eukaryotic Ribosome
Another significant area of research involves the interactions of aminoglycosides with the eukaryotic ribosome. Studies have shown that aminoglycosides impact the eukaryotic translation mechanism, providing insights into their potential therapeutic applications beyond their antibacterial properties (Prokhorova, Altman, Djumagulov, Shrestha, Urzhumtsev, Ferguson, Chang, Yusupov, Blanchard, & Yusupova, 2017).
Eigenschaften
CAS-Nummer |
60870-21-5 |
|---|---|
Produktname |
Aminoglycoside 66-40C |
Molekularformel |
C38H64N8O14 |
Molekulargewicht |
857 g/mol |
IUPAC-Name |
6,14,20,28-tetraamino-5,19-bis[[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-2,16,29,30-tetraoxa-9,23-diazapentacyclo[23.3.1.111,15.03,8.017,22]triaconta-9,11,23,25-tetraene-4,18-diol |
InChI |
InChI=1S/C38H64N8O14/c1-37(51)13-53-35(25(49)31(37)43-3)57-27-19(41)9-21-29(23(27)47)59-33-17(39)7-5-16(55-33)12-46-22-10-20(42)28(58-36-26(50)32(44-4)38(2,52)14-54-36)24(48)30(22)60-34-18(40)8-6-15(56-34)11-45-21/h5-6,11-12,17-36,43-44,47-52H,7-10,13-14,39-42H2,1-4H3 |
InChI-Schlüssel |
OKDBJIDCKFMJCC-UHFFFAOYSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
Kanonische SMILES |
CC1(COC(C(C1NC)O)OC2C(CC3C(C2O)OC4C(CC=C(O4)C=NC5CC(C(C(C5OC6C(CC=C(O6)C=N3)N)O)OC7C(C(C(CO7)(C)O)NC)O)N)N)N)O |
Synonyme |
aminoglycoside 66-40C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] acetate](/img/structure/B1211145.png)







